REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[C:5]=1[CH2:6][N:7]1[C:12]([CH3:13])=[CH:11][C:10](=[O:14])[NH:9][C:8]1=[O:15]>C(O)(=O)C>[Br:1][C:11]1[C:10](=[O:14])[NH:9][C:8](=[O:15])[N:7]([CH2:6][C:5]2[C:16]([C:20]([F:23])([F:21])[F:22])=[CH:17][CH:18]=[CH:19][C:4]=2[F:3])[C:12]=1[CH3:13]
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2-4(1H-3H)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2C(NC(C=C2C)=O)=O)C(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
145 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
After 2 hours stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture became clear then formed precipitate within an hour
|
Type
|
FILTRATION
|
Details
|
the yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold EtOAc to an almost white solid
|
Type
|
WASH
|
Details
|
The filtrate was washed with sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gave a yellow solid which
|
Type
|
WASH
|
Details
|
was washed with EtOAC
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(NC(N(C1C)CC1=C(C=CC=C1C(F)(F)F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.156 mol | |
AMOUNT: MASS | 59.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 48750% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |